molecular formula C16H24BBrN2O4 B577803 tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1263142-42-2

tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B577803
CAS No.: 1263142-42-2
M. Wt: 399.092
InChI Key: UGDCCOMSWYCHFW-UHFFFAOYSA-N
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Description

“tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Scientific Research Applications

Synthesis and Compound Analysis

  • Tert-butyl derivatives, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, are synthesized as intermediates in biologically active compounds like crizotinib (Kong et al., 2016).
  • The synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an important intermediate of 1H-indazole derivatives, includes substitution reactions and detailed structure analysis through FTIR, NMR, and X-ray diffraction (Ye et al., 2021).

Polymer Synthesis and Applications

  • The synthesis of heterodifunctional polyfluorenes using tert-butyl derivatives results in nanoparticles exhibiting bright fluorescence emission. These particles have potential applications in bioimaging and sensing due to their high fluorescence quantum yields (Fischer et al., 2013).
  • Deeply colored polymers containing tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, synthesized through palladium-catalyzed polycondensation involving tert-butyl derivatives, are soluble in common organic solvents, indicating potential use in various industrial applications (Welterlich et al., 2012).

Pharmaceutical and Medicinal Chemistry

  • Tert-butyl derivatives like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate are used as intermediates in the synthesis of target mTOR targeted PROTAC molecule PRO1, which could have implications in cancer treatment (Zhang et al., 2022).

Nanotechnology and Material Science

  • Tert-butyl derivatives are utilized in the preparation of electrochromic cells, particularly in developing new electrochromic polymers for use in textile/plastic electrochromic cells (Beaupré et al., 2006).

Antibacterial Applications

  • Novel derivatives of tert-butyl compounds, like 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine, have been synthesized and evaluated for their antibacterial activity, indicating potential use in developing new antibacterial agents (Prasad, 2021).

Mechanism of Action

Target of Action

Tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, also known as 5-BROMO-2-TERT-BUTYLOXYCARBONYLAMINO PYRIDINE-3-BORONIC ACID PINACOL ESTER, is a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects

Mode of Action

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides . The structure of the compound can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a significant biochemical pathway in organic chemistry . This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides . The downstream effects of this pathway can lead to the formation of various biologically active compounds, including indazole derivatives .

Result of Action

Indazole derivatives, for which this compound is a significant intermediate, have been reported to have various biological activities .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cold environment (0-10°C) to avoid degradation . Furthermore, the compound’s reactivity might be influenced by the presence of a catalyst, such as palladium, which is often used in Suzuki–Miyaura reactions .

Properties

IUPAC Name

tert-butyl N-[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDCCOMSWYCHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694426
Record name tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263142-42-2
Record name tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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